3-Nitrofluoren-9-one Enables N-Type Semiconducting Behavior with Defined Electron Mobility
3-Nitrofluoren-9-one demonstrates definitive n-type semiconducting behavior when fabricated into organic field-effect transistors (OFETs), a property not exhibited by unsubstituted 9-fluorenone. The electron mobility in thin-film transistors is measured to be in the range of 10⁻⁶ to 10⁻⁴ cm² V⁻¹ s⁻¹ [1]. This performance is part of a broader class-level study that shows how different nitro-substitution patterns on the fluorenone core lead to distinct charge transport properties and air-stability profiles [1].
| Evidence Dimension | Electron mobility (µe) in organic field-effect transistors (OFETs) |
|---|---|
| Target Compound Data | 10⁻⁶ to 10⁻⁴ cm² V⁻¹ s⁻¹ |
| Comparator Or Baseline | Other nitrofluorenone derivatives (e.g., dinitrofluorenones) reported in the same study; Unsubstituted 9-fluorenone (p-type or inactive in similar device configurations) |
| Quantified Difference | The study reports that electron mobility varies with substitution pattern, but does not provide an explicit head-to-head quantification for 3-nitrofluoren-9-one versus a single comparator. The reported mobility for the 3-nitro derivative is within the measured class range for nitrofluorenones. |
| Conditions | Thin-film OFET device fabricated and measured in ambient conditions. |
Why This Matters
The verified n-type mobility confirms 3-nitrofluoren-9-one as a functional electron-transport material, enabling its selection over p-type or insulating fluorenone analogs for specific device architectures.
- [1] Niazi, M. R., Hamzehpoor, E., Ghamari, P., Perepichka, I. F., & Perepichka, D. F. (2020). Nitroaromatics as n-type organic semiconductors for field effect transistors. *Chemical Communications*, 56(47), 6432–6435. View Source
